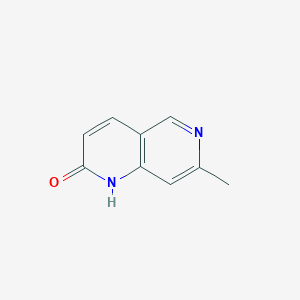

7-Methyl-1,6-naphthyridin-2(1H)-one

Description

Overview of Naphthyridine Isomers and their Core Structures

Naphthyridines are aromatic heterocyclic compounds that consist of two fused pyridine (B92270) rings. acs.org The positioning of the two nitrogen atoms within this bicyclic structure gives rise to six possible isomers: 1,5-naphthyridine, 1,6-naphthyridine (B1220473), 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. acs.orgnih.gov Each isomer possesses a unique electronic distribution and steric environment, which in turn dictates its chemical reactivity and potential for forming derivatives with distinct properties.

These core structures have been given various names over time, including "pyridopyridines" and "benzodiazines," before the name "naphthyridines" was officially adopted in Chemical Abstracts. mdpi.com The synthesis of these isomers has been a subject of interest for chemists for over a century, with the first unsubstituted naphthyridine, 1,5-naphthyridine, being synthesized in 1927. mdpi.com All six isomers are typically white solids, though they exhibit a surprisingly broad range of melting points. acs.org

| Naphthyridine Isomer | Core Structure |

| 1,5-Naphthyridine | A bicyclic system with nitrogen atoms at positions 1 and 5. |

| 1,6-Naphthyridine | A bicyclic system with nitrogen atoms at positions 1 and 6. |

| 1,7-Naphthyridine | A bicyclic system with nitrogen atoms at positions 1 and 7. |

| 1,8-Naphthyridine | A bicyclic system with nitrogen atoms at positions 1 and 8. |

| 2,6-Naphthyridine | A bicyclic system with nitrogen atoms at positions 2 and 6. |

| 2,7-Naphthyridine | A bicyclic system with nitrogen atoms at positions 2 and 7. |

The 1,6-Naphthyridin-2(1H)-one Subfamily within Heterocyclic Chemistry

Within the diverse family of naphthyridines, the 1,6-naphthyridin-2(1H)-one scaffold represents a particularly significant subfamily. mdpi.comnih.govurl.edu These compounds are characterized by the presence of a carbonyl group at the 2-position of the 1,6-naphthyridine core, resulting in a pyridone-like ring fused to a pyridine ring. The introduction of this oxo group adds another layer of chemical complexity and potential for functionalization.

Academic Research Trajectory of 7-Methyl-1,6-naphthyridin-2(1H)-one and Related Derivatives

The academic research surrounding this compound and its derivatives is multifaceted, with investigations spanning synthetic methodology and the exploration of their chemical properties. While specific, in-depth studies solely on the parent compound are not extensively detailed in readily available literature, research on related substituted 1,6-naphthyridin-2(1H)-ones provides valuable insights.

The synthesis of the broader 1,6-naphthyridin-2(1H)-one scaffold is a well-documented area of research. mdpi.comresearchgate.net Common synthetic strategies involve the construction of the bicyclic system from a preformed pyridine or a preformed pyridone ring. mdpi.comnih.gov For instance, one approach involves the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions to form dibenzo[b,h] Current time information in Lehigh County, US.researchgate.netnaphthyridines. rsc.org

Research into derivatives has revealed interesting chemical characteristics. For example, studies on certain 1,6-naphthyridinone derivatives have highlighted their potential as fluorescent molecules. mdpi.com The substitution pattern on the naphthyridinone core significantly influences these properties. The development of novel naphthyridine derivatives, including those based on the 1,6-naphthyridinone scaffold, has been a focus of medicinal chemistry research, with some compounds showing potential as selective modulators of biological targets. researchgate.net

The synthesis of a related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported, involving the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine. nih.gov This highlights a potential synthetic route towards functionalized methyl-naphthyridinone systems.

Furthermore, the discovery of compounds like Torin2, which is a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] Current time information in Lehigh County, US.researchgate.netnaphthyridin-2(1H)-one, as a potent mTOR inhibitor, demonstrates the significance of the broader benzo-fused 1,6-naphthyridin-2(1H)-one scaffold in chemical biology and drug discovery. mit.edu While not a direct derivative of this compound, this research showcases the academic and industrial interest in this class of molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-methyl-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C9H8N2O/c1-6-4-8-7(5-10-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) |

InChI Key |

LFSHHNUHCXOXJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=O)N2)C=N1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Chemical Space Exploration of 7 Methyl 1,6 Naphthyridin 2 1h One Analogues

Systematic Analysis of Substitution Patterns on the 1,6-Naphthyridin-2(1H)-one Core

A systematic analysis of the substitution patterns on the 1,6-naphthyridin-2(1H)-one core reveals distinct preferences depending on the saturation level of the C3-C4 bond. researchgate.netnih.gov These variations in substitution are often linked to the specific biological targets of the compounds. mdpi.com

The substitution at the N1 position of the 1,6-naphthyridin-2(1H)-one scaffold significantly differs between analogues with a C3-C4 single bond and those with a C3-C4 double bond. mdpi.com For structures with a C3-C4 single bond, the N1 position is often left unsubstituted (R¹=H), accounting for 51.86% of the described structures. researchgate.net In contrast, analogues with a C3-C4 double bond are typically substituted at the N1 position in nearly 64% of cases, with methyl and phenyl groups being the most common substituents. researchgate.netmdpi.com This divergence in N1 substitution is thought to be related to the different biological activities targeted by these two classes of compounds. mdpi.com For instance, in the development of Hsp90 inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold, various amines have been introduced at this position. nih.gov

| R¹ Substituent | Structures with C3-C4 Single Bond (%) | Structures with C3-C4 Double Bond (%) | Representative References |

| H | 51.86 | - | researchgate.net |

| Methyl | - | - | mdpi.com |

| Phenyl | - | - | mdpi.com |

| Amines | - | - | nih.gov |

This table summarizes the substitution patterns at the N1 position of the 1,6-naphthyridin-2(1H)-one core.

The substitution patterns at the C3 and C4 positions of the 1,6-naphthyridin-2(1H)-one core are diverse and are influenced by the presence of a C3-C4 single or double bond. nih.gov

For analogues with a C3-C4 single bond, the substitution pattern is quite rich. mdpi.com While nearly a third of these compounds have a single substituent at the C3 position, a significant portion (63.06%) of the total diversity is covered by various substitution patterns at both C3 and C4. nih.gov In only a small fraction (0.75%) is there a substituent at C4 when R³ is not hydrogen. nih.gov

In contrast, for analogues with a C3-C4 double bond, the most common scenarios involve either a substituent at the C3 position or no substituents at either C3 or C4. mdpi.com A notable example of a compound with a C3-C4 double bond is Ripretinib, a kinase inhibitor, which has a substituent at the C3 position. nih.gov

The presence of the C3-C4 double bond also correlates with the intended biological application. Compounds with this feature are frequently associated with antitumor activity. nih.gov

The substitution strategies at the C5, C7, and C8 positions of the 1,6-naphthyridin-2(1H)-one core are crucial for modulating the biological activity of these compounds.

C5 Position: For analogues with a C3-C4 single bond, the most prevalent feature is the absence of a substituent at the C5 position (R⁵=H), which accounts for nearly 79% of the known diversity. nih.govmdpi.com The presence of carbon, nitrogen, oxygen, and halogen substituents is relatively low, at approximately 1%, 0.77%, 5%, and 15%, respectively. nih.gov

In analogues with a C3-C4 double bond, the absence of a substituent at C5 is also common, covering around 67% of the diversity. researchgate.net However, there is a notable increase in carbon substituents (around 21%), followed by oxygen (8.25%) and nitrogen substituents (3.92%). researchgate.net

C7 Position: In the context of developing selective inhibitors for the protein tyrosine kinase c-Src, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been synthesized. nih.gov Analogues bearing basic aliphatic side chains at the C7 position, such as -NH(CH₂)nNRR, -NHPhO(CH₂)nNRR, or -NHPhN(CH₂)₄NMe, were found to be the most potent inhibitors of c-Src. nih.gov The strategic functionalization at C7 has also been explored through one-pot difunctionalization reactions of 1,6-naphthyridine-5,7-ditriflates, allowing for rapid diversification of the scaffold. acs.org

C8 Position: For compounds with a C3-C4 double bond, the percentage of unsubstituted structures at the C8 position is approximately 78.52%. mdpi.com However, the occurrence of carbon substituents at this position rises to 20.15%. mdpi.com

| Position | Substitution Feature | C3-C4 Single Bond (%) | C3-C4 Double Bond (%) |

| C5 | Unsubstituted (R⁵=H) | ~79 | ~67 |

| Carbon Substituent | ~1 | ~21 | |

| Nitrogen Substituent | 0.77 | 3.92 | |

| Oxygen Substituent | ~5 | 8.25 | |

| Halogen Substituent | ~15 | - | |

| C7 | Basic Aliphatic Side Chains | - | Potent c-Src inhibitors |

| C8 | Unsubstituted | - | 78.52 |

| Carbon Substituent | - | 20.15 |

This table outlines the substitution patterns at the C5, C7, and C8 positions of the 1,6-naphthyridin-2(1H)-one core.

Conformational Analysis and Molecular Flexibility of 1,6-Naphthyridin-2(1H)-ones

The conformational analysis and molecular flexibility of 1,6-naphthyridin-2(1H)-ones are critical aspects that influence their interaction with biological targets. The planarity of the naphthyridinone ring system, a key feature of this scaffold, plays a significant role in its ability to intercalate with DNA. mdpi.com

In the context of designing inhibitors, the conformation of the molecule within the binding site of a target protein is paramount. For instance, in the development of HDAC inhibitors, molecular docking studies of a 1,6-naphthyridin-2(1H)-one derivative indicated a unique T-shaped conformation within the catalytic domain of HDAC1. researchgate.net This specific orientation is crucial for its inhibitory activity.

Furthermore, the 1,6-naphthyridin-7(6H)-one scaffold can exhibit dual fluorescence in polar solvents due to an excited-state intramolecular proton transfer (ESIPT) mechanism, arising from its lactim-lactam tautomeric forms. mdpi.com This property suggests a degree of conformational flexibility in the excited state.

Chemical Space Exploration and Core Analysis of Naphthyridinone Scaffolds

The exploration of the chemical space surrounding naphthyridinone scaffolds is a key strategy in drug discovery. researchgate.netyoutube.comnih.gov This process involves the systematic generation and evaluation of a vast number of virtual compounds to identify novel drug candidates. youtube.com The 1,6-naphthyridinone core is considered a "privileged" scaffold, meaning it is a molecular framework that is able to provide ligands for several biological receptors. nih.govmdpi.com

The diversity of the 1,6-naphthyridin-2(1H)-one family is extensive, with over 17,000 compounds documented. researchgate.netnih.govresearchgate.net This vast chemical space is a result of the various possible substitution patterns at multiple positions on the naphthyridinone core. nih.govmdpi.com The analysis of this space is often guided by the desired biological activity. For example, compounds with a C3-C4 double bond are more frequently associated with antitumor properties, while those with a C3-C4 single bond are more often linked to cardiovascular applications. nih.gov

The exploration of this chemical space can be performed using computational methods that generate large sets of synthetically accessible molecules by combining different building blocks and applying chemical rules. youtube.com This allows for the discovery of novel chemotypes and the expansion from initial low-affinity hits to potent compounds. nih.gov The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines underscores their importance in both synthetic and medicinal chemistry. researchgate.net

Computational and Theoretical Chemistry Studies on 7 Methyl 1,6 Naphthyridin 2 1h One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. DFT calculations have been employed to elucidate various aspects of 7-Methyl-1,6-naphthyridin-2(1H)-one, from its fundamental electronic nature to its vibrational behavior.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. irjweb.comchemmethod.com

For this compound, DFT calculations are used to map the electron density distribution of the HOMO and LUMO. Typically, in such heterocyclic systems, the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific energy values for this compound require dedicated DFT calculations not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for clarity.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

In this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the pyridone ring, highlighting its role as a hydrogen bond acceptor. Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the pyridone ring. This detailed mapping provides a visual guide to the molecule's reactive behavior.

Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting chemical behavior. irjweb.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors are crucial for correlating the theoretical structure of this compound with its expected chemical reactivity and potential biological activity. chemmethod.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Note: Specific values depend on the HOMO and LUMO energies, which are not available in the cited literature for this specific compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations.

While standard DFT calculations often use a harmonic approximation, real molecular vibrations have anharmonic character. Anharmonic frequency computations provide more accurate vibrational frequencies that better match experimental data. These calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra of this compound. The analysis involves identifying characteristic vibrational modes, such as the C=O stretching of the pyridone ring, N-H bending, C-H stretching of the methyl group, and various vibrations of the aromatic rings. Comparing the computed spectra with experimental results allows for a detailed and accurate structural confirmation.

Molecular Modeling and Dynamics Simulations

Beyond the electronic properties of the isolated molecule, molecular modeling and dynamics simulations explore its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ijpsonline.com It is widely used in drug design to understand how a potential drug molecule (ligand), such as this compound, might interact with a protein target. nih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the binding affinity. The results can identify key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygen and N-H group of the pyridone ring are potential sites for hydrogen bonding with amino acid residues in a protein's active site.

Hydrophobic Interactions: The methyl group and the aromatic rings can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The naphthyridine ring system can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

This analysis provides a structural basis for the molecule's biological activity and can guide the design of more potent and selective analogues. For example, docking studies on related naphthyridinone compounds have been used to explore their binding modes as kinase inhibitors. ijpsonline.com

Binding Free Energy Calculations

Binding free energy calculations are a powerful computational tool used to predict the affinity of a ligand for its biological target. While specific binding free energy calculations for this compound are not extensively reported in publicly available literature, the methodology is widely applied to analogous kinase inhibitors. These calculations provide a quantitative measure of the binding stability, which is crucial for lead optimization in drug discovery.

Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to compute the relative binding free energies of a series of related ligands. These methods simulate a non-physical pathway to "mutate" one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides the relative binding free energy, offering valuable insights into how modifications to the ligand structure affect its binding potency. For instance, in studies of related naphthyridine derivatives, such calculations have been used to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Conformational Dynamics and Protein-Ligand Stability

The interaction between a ligand and its protein target is not a static event but rather a dynamic process. Molecular dynamics (MD) simulations are a key computational technique used to study the conformational dynamics of the protein-ligand complex and assess its stability over time. While specific MD simulation studies on this compound are not readily found, the principles are broadly applicable to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity.

A notable 3D-QSAR study was conducted on a series of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation. ijpsonline.com This study provides a relevant framework for understanding the potential application of QSAR to this compound.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. In the study of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues, a CoMFA model was developed to understand the structural requirements for mTOR inhibition. ijpsonline.com

The CoMFA model is visualized through contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, the steric contour map might show areas where bulky substituents are favored, while the electrostatic map could highlight regions where positive or negative charges are beneficial. In the context of this compound, a CoMFA analysis would help to elucidate the optimal substitutions on the naphthyridinone ring to enhance its inhibitory potency against a specific kinase target.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the molecular properties that influence biological activity.

In the aforementioned study on mTOR inhibitors, a CoMSIA model was also generated and found to have good predictive ability. ijpsonline.com The CoMSIA contour maps provided insights into the importance of hydrophobicity and hydrogen bonding interactions for potent mTOR inhibition. For this compound, a CoMSIA model could guide the design of analogues with improved pharmacokinetic and pharmacodynamic properties by optimizing these additional molecular fields.

| QSAR Model | q² | r² |

| CoMFA | 0.607 | 0.909 |

| CoMSIA | 0.703 | 0.935 |

| Table 1: Statistical parameters for the 3D-QSAR models of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors. q² represents the cross-validated correlation coefficient, and r² represents the non-cross-validated correlation coefficient. ijpsonline.com |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining steps.

The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through various synthetic routes. mdpi.com A computational study on the synthesis of related heterocyclic compounds can provide a template for understanding the formation of the this compound core. For example, a computational investigation of a cyclization reaction to form a similar bicyclic system would involve locating the transition state for the ring-closing step and calculating its activation energy. This information can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. While a specific computational study on the synthesis of this compound is not available, the application of these methods would provide valuable insights into its formation.

Spectroscopic Characterization and Structural Elucidation of 7 Methyl 1,6 Naphthyridin 2 1h One and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These frequencies are highly characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint."

For 7-Methyl-1,6-naphthyridin-2(1H)-one, the key functional groups include the lactam (cyclic amide) ring, the aromatic system, and the methyl group. The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of C=O, N-H, C-H, C=C, C=N, and C-N bonds.

Expected Vibrational Frequencies:

N-H Stretching: The N-H bond of the lactam is expected to show a stretching vibration in the region of 3100-3300 cm⁻¹. This band is often broadened due to hydrogen bonding, particularly in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) group of the lactam is one of the most prominent features in the IR spectrum, expected to produce a strong absorption band between 1650 and 1690 cm⁻¹. The exact position is influenced by the bicyclic ring system and potential hydrogen bonding. For comparison, an IR spectrum of a related benzo[b] mdpi.commdpi.comnaphthyridine derivative showed a characteristic C=O stretching vibration at 1724 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system are expected in the 1450-1620 cm⁻¹ region. These bands are characteristic of the aromatic and pyridone rings.

Methyl Group Bending: The methyl group will exhibit characteristic symmetric and asymmetric bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. While the C=O and N-H stretches are typically strong in the IR spectrum, the aromatic ring vibrations are often more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Lactam (N-H) | 3100 - 3300 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Lactam (C=O) | 1650 - 1690 | Strong | Medium |

| C=C / C=N Stretch | Aromatic/Pyridone Ring | 1450 - 1620 | Medium-Strong | Strong |

| C-H Bend (asymmetric) | -CH₃ | ~1450 | Medium | Medium |

| C-H Bend (symmetric) | -CH₃ | ~1375 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H (proton) and ¹³C (carbon-13) spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the four aromatic/vinylic protons on the bicyclic ring, and the three protons of the methyl group.

N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield region (δ 10-12 ppm), with its exact chemical shift being sensitive to solvent and concentration.

Aromatic/Vinylic Protons: The protons on the naphthyridine core (H3, H4, H5, H8) will appear in the aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and splitting patterns (doublets, triplets, or doublets of doublets) will depend on their position relative to the nitrogen atoms and the carbonyl group, as well as their coupling to adjacent protons.

Methyl Protons: The methyl group at the C7 position is expected to appear as a sharp singlet in the upfield region (δ 2.3-2.7 ppm), as it has no adjacent protons to couple with. In a related compound, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.commdpi.comnaphthyridine, the methyl group protons were observed as a singlet at δ 2.58 ppm. mdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal (δ > 160 ppm). The carbons of the aromatic rings will appear between δ 110-150 ppm, while the methyl carbon will be the most upfield signal (δ 15-25 ppm). The methyl carbon in 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.commdpi.comnaphthyridine was found at δ 46.1 ppm, though this value is influenced by the saturated ring system. mdpi.com

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Expected Chemical Shift (δ, ppm) | Carbon Position | Expected Chemical Shift (δ, ppm) |

| N1-H | 10.0 - 12.0 | C2 | > 160 |

| H3, H4, H5, H8 | 7.0 - 9.0 | C3, C4, C4a, C5, C7, C8, C8a | 110 - 155 |

| 7-CH₃ | 2.3 - 2.7 | 7-CH₃ | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying molecules containing conjugated π-systems and chromophores.

The this compound molecule contains a conjugated system within its bicyclic structure, making it UV-active. The spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed as strong absorption bands in the UV region. For the naphthyridinone core, multiple π → π* transitions are expected due to the extended conjugation.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity compared to π → π* transitions.

The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the solvent environment. Studies on related 1,6-naphthyridinone derivatives have demonstrated significant solvatochromism, where the position of the absorption bands shifts depending on the polarity and hydrogen-bonding capability of the solvent. nih.gov For instance, research on 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones, which also possess a 2-hydroxypyridine system, showed maximum absorption bands between 320 and 386 nm, assigned to π→π* transitions. mdpi.com Similar transitions are anticipated for this compound.

| Electronic Transition | Orbital Change | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | π bonding → π antibonding | 220 - 400 | High (Strong) |

| n → π | n non-bonding → π antibonding | > 350 | Low (Weak) |

Q & A

Q. Table 1. Synthetic Methods for 1,6-Naphthyridin-2(1H)-one Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.